molecular formula C31H25NO5 B557510 Fmoc-Bpa-OH CAS No. 117666-96-3

Fmoc-Bpa-OH

Cat. No.: B557510
CAS No.: 117666-96-3
M. Wt: 491,54 g/mole
InChI Key: SYOBJKCXNRQOGA-NDEPHWFRSA-N
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Description

Fmoc-Bpa-OH is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzoylphenyl moiety. These structural elements contribute to its reactivity and functionality in different chemical environments.

Mechanism of Action

Fmoc-Bpa-OH, also known as Fmoc-L-4-Benzoylphenylalanine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, or Fmoc-4-benzoyl-L-phenylalanine, is a phenylalanine derivative . This compound has been used in various biochemical applications, including peptide synthesis .

Target of Action

It’s known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It’s known that this compound is used in the synthesis of peptides . In this context, it’s likely that this compound interacts with its targets by incorporating into peptide chains during synthesis, thereby influencing the structure and function of the resulting peptides.

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that this compound may influence various biochemical pathways depending on the specific peptides it helps to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific peptides it helps to synthesize. As such, these effects could vary widely. For instance, if this compound is used to synthesize a peptide that acts as a receptor agonist, the result of its action could be the activation of that receptor and the downstream effects thereof .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect the efficiency of peptide synthesis . Furthermore, the presence of other reactive species in the environment could potentially interfere with the peptide synthesis process.

Biochemical Analysis

Biochemical Properties

Fmoc-Bpa-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides for photoconjugation and photolabeling studies . The compound interacts with various enzymes, proteins, and other biomolecules through its benzoylphenylalanine moiety, which can form covalent bonds upon exposure to UV light. This photoreactivity allows This compound to be used as a photoaffinity label, enabling researchers to study the binding interactions and conformational changes of target proteins. The Fmoc group serves as a protective group during peptide synthesis, ensuring the selective reaction of the amino acid residues.

Molecular Mechanism

The molecular mechanism of This compound involves its ability to form covalent bonds with biomolecules upon UV light exposure. This photoreactivity is attributed to the benzoylphenylalanine moiety, which generates a biradical species that can insert into C-H bonds of target molecules . This property makes This compound an effective tool for studying protein-protein interactions, enzyme-substrate binding, and other molecular interactions. The Fmoc group provides stability during peptide synthesis and can be removed under mild conditions to reveal the free amino acid for further reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at 2-8°C, but prolonged exposure to light and air can lead to degradation . In in vitro and in vivo studies, the long-term effects of This compound on cellular function depend on the duration and intensity of UV exposure, as well as the specific cellular context. Researchers must carefully control experimental conditions to ensure reproducible results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Bpa-OH typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fmoc Protection:

    Coupling Reaction: The protected amino acid is then coupled with 4-benzoylphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and efficiency. This includes the use of automated synthesis equipment, large-scale reactors, and continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Bpa-OH undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to convert the benzoyl group to a benzyl group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group may yield benzoic acid derivatives, while reduction can produce benzyl-substituted compounds.

Scientific Research Applications

Fmoc-Bpa-OH has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the benzoyl group, resulting in different reactivity and applications.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a benzoyl group, affecting its chemical properties.

Uniqueness

Fmoc-Bpa-OH is unique due to the presence of both the Fmoc protecting group and the benzoylphenyl moiety. This combination imparts distinct reactivity and functionality, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBJKCXNRQOGA-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557768
Record name 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117666-96-3
Record name 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Fmoc-4-benzoyl-L-phenylalanine used in this study on PA1b and V-ATPase?

A1: The researchers incorporated Fmoc-4-benzoyl-L-phenylalanine, which contains a photoreactive benzophenone group, into PA1b at position 12. This allowed them to perform photoaffinity labeling. [] This technique uses UV light to covalently link the modified PA1b to nearby subunits within the V-ATPase complex upon binding. This helped identify which subunits of V-ATPase interact directly with PA1b. []

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